molecular formula C6H9N3O2S B12081768 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine

Cat. No.: B12081768
M. Wt: 187.22 g/mol
InChI Key: JBZSHLKVNPGFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a pyrazole ring with an amine group at the 4-position

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

1-cyclopropylsulfonylpyrazol-4-amine

InChI

InChI=1S/C6H9N3O2S/c7-5-3-8-9(4-5)12(10,11)6-1-2-6/h3-4,6H,1-2,7H2

InChI Key

JBZSHLKVNPGFKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.